molecular formula C15H15N5O B12177852 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(pyridin-2-yl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(pyridin-2-yl)butanamide

Cat. No.: B12177852
M. Wt: 281.31 g/mol
InChI Key: XSJLPBNBMNRXAS-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(pyridin-2-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridine core, which is fused with a butanamide moiety, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(pyridin-2-yl)butanamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(pyridin-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(pyridin-2-yl)butanamide stands out due to its unique combination of a triazolopyridine core with a butanamide moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-pyridin-2-yl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C15H15N5O/c21-15(17-12-6-1-3-10-16-12)9-5-8-14-19-18-13-7-2-4-11-20(13)14/h1-4,6-7,10-11H,5,8-9H2,(H,16,17,21)

InChI Key

XSJLPBNBMNRXAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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